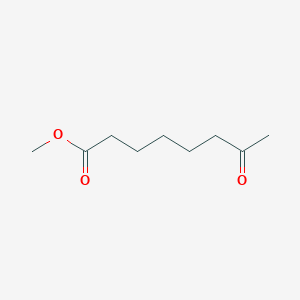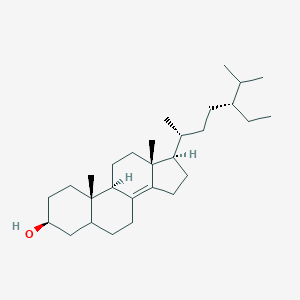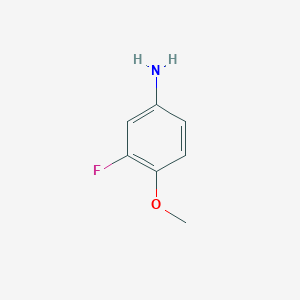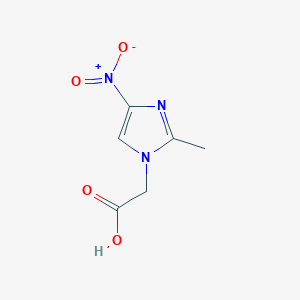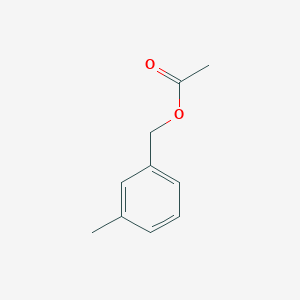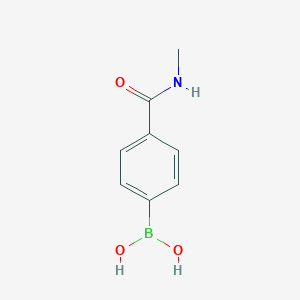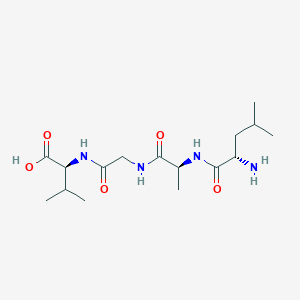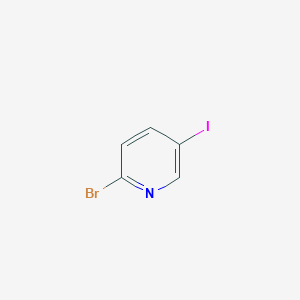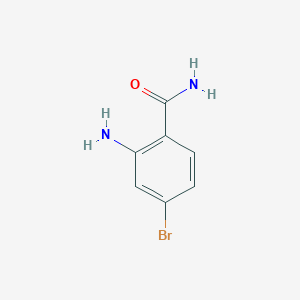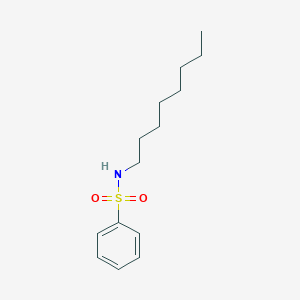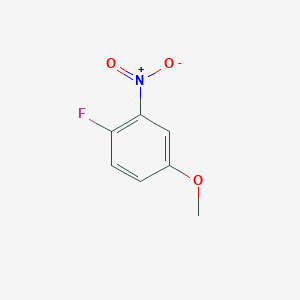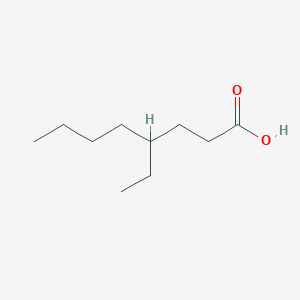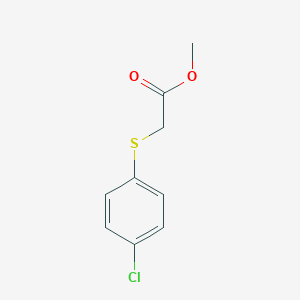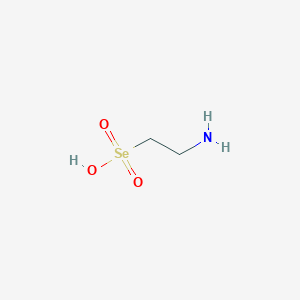
2-Aminoethaneselenonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethaneselenonic acid is a selenium-containing compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as selenoethionine and has a molecular formula of C2H8NO2Se. It is a derivative of the amino acid glycine and contains a selenium atom in place of a sulfur atom.
Wissenschaftliche Forschungsanwendungen
2-Aminoethaneselenonic acid has been extensively studied for its potential applications in scientific research. It has been found to have antioxidant properties, which makes it useful in studying oxidative stress and its effects on various biological systems. It has also been shown to have anti-inflammatory properties, which can be useful in studying the inflammatory response in various diseases. Additionally, it has been studied for its potential as a therapeutic agent in cancer treatment.
Wirkmechanismus
The mechanism of action of 2-Aminoethaneselenonic acid is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress. It may also work by inhibiting the expression of pro-inflammatory cytokines, which reduces the inflammatory response.
Biochemische Und Physiologische Effekte
2-Aminoethaneselenonic acid has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to reduce lipid peroxidation and DNA damage. Additionally, it has been shown to reduce inflammation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Aminoethaneselenonic acid in lab experiments is its antioxidant properties. This makes it useful in studying oxidative stress and its effects on various biological systems. Additionally, it has been found to be relatively non-toxic, which makes it safe to use in lab experiments. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Aminoethaneselenonic acid. One area of research is its potential as a therapeutic agent in cancer treatment. It has been shown to have anti-cancer properties in various cell lines, and further research is needed to determine its efficacy in animal models and clinical trials. Another area of research is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective properties in animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Synthesemethoden
The synthesis of 2-Aminoethaneselenonic acid involves the reaction of glycine with sodium selenite. The reaction is carried out in an aqueous solution at a pH of 7-8. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The yield of the product is typically around 60-70%.
Eigenschaften
CAS-Nummer |
16698-41-2 |
|---|---|
Produktname |
2-Aminoethaneselenonic acid |
Molekularformel |
C2H7NO3Se |
Molekulargewicht |
172.05 g/mol |
IUPAC-Name |
2-aminoethaneselenonic acid |
InChI |
InChI=1S/C2H7NO3Se/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6) |
InChI-Schlüssel |
CCIFFQWCGIGQGI-UHFFFAOYSA-N |
SMILES |
C(C[Se](=O)(=O)O)N |
Kanonische SMILES |
C(C[Se](=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




